Almotriptan N-Oxide Hydrochloride

Vue d'ensemble

Description

Almotriptan N-Oxide Hydrochloride is a chemical compound derived from Almotriptan, a triptan medication primarily used for the treatment of migraine headaches. Almotriptan works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and preventing the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Almotriptan N-Oxide Hydrochloride involves the oxidation of Almotriptan. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Almotriptan N-Oxide Hydrochloride undergoes several types of chemical reactions, including:

Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Zinc, acetic acid.

Solvents: Dichloromethane, ethanol.

Conditions: Controlled temperature and pH, inert atmosphere for sensitive reactions.

Major Products Formed

Oxidation: this compound.

Reduction: Almotriptan.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Almotriptan N-Oxide Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its interactions with biological receptors and its pharmacokinetics.

Medicine: Investigated for its potential therapeutic effects and as a metabolite of Almotriptan in pharmacological studies.

Industry: Used in the pharmaceutical industry for quality control and as an impurity standard in drug formulation

Mécanisme D'action

Almotriptan N-Oxide Hydrochloride exerts its effects by binding with high affinity to human 5-HT1B and 5-HT1D receptors, leading to the constriction of cranial blood vessels. This action helps to alleviate migraine symptoms by reducing the dilation of blood vessels and the associated pain. The compound also affects the redistribution of blood flow in the brain, contributing to its antimigraine effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sumatriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.

Rizatriptan: Known for its rapid onset of action compared to other triptans.

Frovatriptan: Noted for its longer duration of action.

Uniqueness

Almotriptan N-Oxide Hydrochloride is unique due to its specific N-oxide functional group, which can influence its pharmacokinetics and interactions with biological receptors. This makes it a valuable compound for studying the metabolism and pharmacological effects of Almotriptan and its derivatives .

Activité Biologique

Almotriptan N-Oxide Hydrochloride is a pharmacologically active compound primarily studied for its role in the treatment of migraines. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

Almotriptan N-Oxide acts as a selective agonist for serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. This binding leads to:

- Vasoconstriction : The compound induces vasoconstriction of cranial blood vessels, which is crucial in alleviating migraine symptoms by reducing blood flow through extracerebral cranial vessels and redistributing blood flow within the brain .

- Pain Transmission Modulation : Activation of these serotonin receptors also affects pain transmission pathways, particularly in the trigeminal nerve system, which is involved in migraine pathophysiology .

Pharmacokinetics

Almotriptan N-Oxide exhibits distinct pharmacokinetic properties:

- Bioavailability : Approximately 70% , which is higher than many other triptans .

- Half-Life : Ranges from 3 to 5 hours , allowing for relatively quick action and clearance from the body .

- Cmax : Achieved between 1.5 to 4 hours post-administration, indicating rapid absorption .

- Metabolism : Primarily metabolized by monoamine oxidase A (MAO-A) and cytochrome P450 enzymes (CYP3A4 and CYP2D6) .

The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Bioavailability (%) | 70 |

| Half-life (hours) | 3 - 5 |

| Cmax (hours) | 1.5 - 4 |

| Metabolism | MAO-A, CYP3A4, CYP2D6 |

| Elimination Route | Urine (75%) |

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of Almotriptan N-Oxide in treating migraines:

- Randomized Controlled Trials (RCTs) : Over 4800 adults participated in studies comparing Almotriptan to placebo and other triptans like sumatriptan. Results consistently showed that Almotriptan significantly alleviated migraine pain compared to placebo .

- Response Rates : In a notable study, response rates at 2 hours post-treatment were comparable to sumatriptan, with Almotriptan demonstrating a similar efficacy profile but with fewer adverse effects .

Case Studies

Several case studies have highlighted the practical applications of Almotriptan N-Oxide:

- Efficacy in Adolescents : A study involving adolescents aged 12 to 17 demonstrated that Almotriptan was effective in treating acute migraine attacks, with a favorable safety profile .

- Comparison with Other Treatments : In systematic reviews comparing various acute treatments for migraines, Almotriptan was found to be effective alongside NSAIDs and other triptans, offering a viable option for patients who may not respond well to traditional therapies .

Safety and Tolerability

Almotriptan N-Oxide is generally well-tolerated. Common adverse effects include:

Propriétés

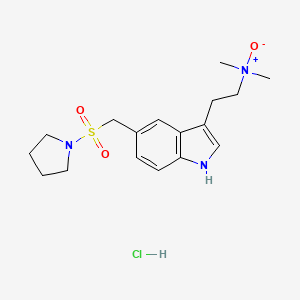

IUPAC Name |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S.ClH/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMHFMJWUYYRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.